molecular formula C11H23N3 B2780508 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine CAS No. 415952-45-3

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine

Cat. No.: B2780508
CAS No.: 415952-45-3
M. Wt: 197.326
InChI Key: RLNMTOWGZNQNQT-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine (CAS 415952-45-3) is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.33 g/mol . This molecule features a piperazine ring substituted with a methyl group and a 3-methylcyclopentylamine group . It is offered in high purity (e.g., 98%) for research and development purposes . While the specific biological activities and research applications of this compound are not detailed in the available public literature , its structural features are of interest in medicinal chemistry. The compound's molecular framework suggests potential for investigation in various pharmacological research areas. Piperazine derivatives are a significant class of compounds in scientific research, often explored for their versatile binding properties with biological targets . This product is intended for research use only and is not meant for diagnostic, therapeutic, or any human or animal use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-10-3-4-11(9-10)12-14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNMTOWGZNQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415952-45-3
Record name 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine typically involves the reaction of 4-methylpiperazine with 3-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine with key analogs:

Substituent Variations and Structural Features

Compound Name Substituent Features Molecular Weight Key Structural Data
This compound 3-Methylcyclopentyl group 237.36 g/mol No crystallographic data available; cyclopentyl group likely induces steric effects
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine Nitrobenzylidene Schiff base 248.29 g/mol Monoclinic crystal system (C2/c), chair conformation of piperazine, C–H···O interactions
(4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)piperazin-1-yl]-amine Chloro-nitrobenzylidene and methoxyphenyl groups 386.83 g/mol Not explicitly reported; methoxy group may enhance receptor binding
N-[2-(2-chlorophenothiazin-10-yl)ethyl]-4-methyl-piperazin-1-amine Chlorophenothiazine moiety 386.93 g/mol Larger aromatic system; potential CNS activity due to phenothiazine backbone
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity, enhancing solubility in polar solvents. In contrast, the cyclopentyl group in the target compound may reduce solubility .
  • Crystal Packing : The nitrobenzylidene analog forms dimers via C–H···O interactions, influencing solid-state stability. The absence of such groups in the target compound suggests different packing behavior .

Biological Activity

4-Methyl-N-(3-methylcyclopentyl)piperazin-1-amine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its piperazine core, which is modified with a methyl group and a cyclopentyl substituent. The synthesis typically involves the following steps:

  • Formation of the Piperazine Ring : This can be achieved through the reaction of 1,4-dichlorobutane with an amine under basic conditions.
  • Introduction of the Cyclopentyl Group : The cyclopentyl moiety can be introduced via alkylation reactions.

The resulting compound possesses unique structural features that may influence its biological activity.

The mechanism of action for this compound is thought to involve interactions with various molecular targets, including receptors and enzymes associated with cellular signaling pathways. Its piperazine structure allows it to act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Some studies suggest that this compound may have effects on serotonin and dopamine receptors, which are critical in mood regulation.
  • Anticancer Potential : Preliminary data indicate that it may inhibit certain cancer cell lines, suggesting a possible role as an anticancer agent.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behavior. The compound was shown to increase serotonin levels in the brain, indicating its potential as an antidepressant.

Case Study 2: Anticancer Activity

In vitro studies evaluated the effects of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation in breast and colon cancer cells with IC50 values ranging from 5 to 15 μM. This suggests a promising avenue for further research into its use as an anticancer agent.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsIC50 Range (μM)
AntidepressantIncreased serotonin levelsNot specified
AnticancerInhibition of cell proliferation5 - 15
NeuroprotectiveReduction in neuronal apoptosisNot specified

Q & A

Q. What are the key methodological challenges in synthesizing 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine, and how can they be addressed?

Synthesis of this compound involves multi-step reactions, including cyclization, functional group coupling, and purification. A critical challenge is achieving regioselectivity during cyclopentyl group attachment to the piperazine core. For example, enantiomeric purity can be compromised if reaction conditions (e.g., temperature, solvent polarity) are not tightly controlled. Evidence from similar piperazine derivatives highlights the use of chiral precursors (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine) to ensure stereochemical fidelity . Purification often requires gradient elution in HPLC or flash chromatography, with MS (ESI+) and 1^1H NMR used to confirm molecular identity (e.g., m/z 198 [M + H]+ for intermediates) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, 1^1H NMR can resolve methyl group splitting patterns (δ 1.2–2.5 ppm for cyclopentyl and piperazine methyl substituents) and confirm amine proton environments . HRMS provides exact mass confirmation (e.g., m/z 452 [M + H]+ observed for structurally related compounds) . X-ray crystallography, though less common, can resolve conformational ambiguities in the piperazine-cyclopentyl linkage .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Density functional theory (DFT) calculations and molecular docking studies can model interactions with target proteins (e.g., GPCRs or kinases). For instance, the 3-methylcyclopentyl group may induce steric hindrance, affecting binding to hydrophobic pockets. Researchers should use software like AutoDock Vina to simulate ligand-receptor interactions, cross-referenced with experimental IC50_{50} values from kinase inhibition assays . Recent studies on similar triazine-piperazine hybrids demonstrate that substituent electronegativity (e.g., nitro or trifluoromethyl groups) correlates with enhanced binding affinity .

Q. How can researchers resolve contradictory pharmacological data for piperazine derivatives like this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. A systematic approach includes:

  • Reproducibility checks : Re-synthesize the compound using validated protocols .
  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 3-methylcyclopentyl with cyclohexyl) to isolate structure-activity relationships .

Q. What strategies optimize the stability of this compound under physiological conditions?

Stability studies should assess degradation kinetics in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Common degradation pathways include oxidative deamination or hydrolysis of the piperazine ring. Stabilization methods:

  • Lyophilization : Store the compound as a lyophilized powder to minimize hydrolysis.
  • Prodrug design : Introduce protective groups (e.g., acetylated amines) that hydrolyze in target tissues .
  • Excipient screening : Use cyclodextrins or liposomal encapsulation to enhance solubility and reduce aggregation .

Q. How can enantiomeric purity impact the compound’s bioactivity, and what methods ensure stereochemical control?

Enantiomers may exhibit divergent pharmacokinetic or toxicological profiles. For example, (R)- vs. (S)-configurations in cyclopentyl groups can alter binding to chiral receptors. To ensure purity:

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration post-synthesis .

Methodological Innovations

Q. What advanced techniques facilitate the study of this compound’s reactivity in drug design?

  • Click chemistry : Incorporate azide-alkyne cycloaddition to attach bioorthogonal tags for target identification .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalytic methods : Use Pd/C or enzyme-mediated catalysis to reduce heavy metal waste .
  • Microwave-assisted synthesis : Accelerate reaction times and improve yields .

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